Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Overview
Description
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as Stearic acid, 2,3-dihydroxypropyl ester diacetate; 2,3-Bis (acetyloxy)propyl stearate; Glycerol, 1-octadecanoate, diacetate; NSC 83201; Stearin, 2,3-diaceto-1-; 1,2-Diaceto-3-stearin . It has a molecular formula of C25H46O6 and a molecular weight of 442.6291 .
Molecular Structure Analysis
The molecular structure of this compound can be found in the NIST Chemistry WebBook . The IUPAC Standard InChIKey is WSYNAKWAAXYNMW-UHFFFAOYSA-N .Scientific Research Applications
Germinal Hydroxymethyl Compounds Synthesis
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, is utilized in synthesizing germinal hydroxymethyl compounds. In research conducted by Miller and Pryde (1977), 9(10)-formylstearic acid and methyl 9(10)-formylstearate were reacted with formaldehyde to give 9,9(10,10)-bis(hydroxymethyl)-octadecanoic acid, which has practical applications in esterification processes and in creating stable liquids boiling at around 200°C (Miller & Pryde, 1977).
Reactions with Amines
Another application lies in the thermal reactions of fatty acids with amines. Butler et al. (1978) explored this by reacting stearic (octadecanoic) acid with 2-aminoethanol and 3-aminopropanol, leading to the formation of amido-esters (Butler, O'regan & Moynihan, 1978).
Phase Diagrams in Langmuir Monolayers
The compound is also significant in studying phase diagrams of Langmuir monolayers. Teer et al. (1997) determined surface pressure–temperature phase diagrams for Langmuir monolayers of various fatty acids and esters, including octadecanoic acid with its esters. These studies help in understanding molecular interactions and behaviors at interfaces (Teer, Knobler, Lautz, Wurlitzer, Kildae & Fischer, 1997).
Lubricant and Plasticizer Applications
In 1959, Dalton, Hatt, and Szumer investigated the preparation of esters from substituted sebacic acids derived from oleic acid, including octadecanoic acid. These esters have potential applications as lubricants and plasticizers, demonstrating their importance in industrial and mechanical contexts (Dalton, Hatt & Szumer, 1959).
Antimicrobial Activity
In a 2021 study by Kumari, Pandey, and Menghani, the antimicrobial potential of actinomycetes isolates against various microbial pathogens was explored. The presence of compounds like this compound, was identified in crude extracts, indicating its role in antimicrobial activities (Kumari, Pandey & Menghani, 2021).
Properties
IUPAC Name |
2,3-diacetyloxypropyl octadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYNAKWAAXYNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274041 | |
Record name | 2,3-Diaceto-1-stearin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-07-4 | |
Record name | NSC83201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diaceto-1-stearin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.